molecular formula C21H18BrN3OS B2754165 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide CAS No. 473568-18-2

5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide

Cat. No.: B2754165
CAS No.: 473568-18-2
M. Wt: 440.36
InChI Key: BZRWWWPWCCBIIV-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure

Scientific Research Applications

5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide typically involves the reaction of 2-methoxyaniline with diphenylthiocarbazone under specific conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: These compounds also contain sulfur and nitrogen atoms and have similar biological activities.

    1,3,4-oxadiazole derivatives: These compounds share structural similarities and are known for their diverse pharmacological activities.

Uniqueness

5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is unique due to its specific substitution pattern and the presence of both methoxy and amino groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS.BrH/c1-25-19-15-9-8-14-18(19)22-21-23-20(16-10-4-2-5-11-16)24(26-21)17-12-6-3-7-13-17;/h2-15H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRWWWPWCCBIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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